molecular formula C7H2Cl3NO3 B6276003 2,4,6-trichloro-3-nitrobenzaldehyde CAS No. 2763755-65-1

2,4,6-trichloro-3-nitrobenzaldehyde

Cat. No.: B6276003
CAS No.: 2763755-65-1
M. Wt: 254.5
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Description

2,4,6-Trichloro-3-nitrobenzaldehyde (CAS 2763755-65-1) is a multifunctional aromatic compound of interest in advanced chemical synthesis and materials science research. This compound features a benzaldehyde core substituted with three chlorine atoms and a nitro group, giving it a molecular formula of C 7 H 2 Cl 3 NO 3 and a molecular weight of 254.45 g/mol . The distinct electron-withdrawing properties of its substituents make it a valuable and versatile building block for constructing more complex molecular architectures. While specific studies on this exact compound are limited, its structure suggests significant research potential. The aldehyde group is a highly reactive site for condensation reactions, the chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for selective displacement with various nucleophiles, and the nitro group can be reduced to an amine or act as a strong electron-withdrawing component . As such, this compound serves as a key precursor in organic synthesis, potentially for the development of pharmaceuticals, agrochemicals, and functional materials. Its structural similarity to other nitrobenzaldehyde derivatives, which are precursors to drugs like Tipranavir and dihydropyridine calcium channel blockers, further underscores its utility in medicinal chemistry research . This product is intended for research purposes as a chemical standard or synthetic intermediate. It is not for diagnostic, therapeutic, or any consumer use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

2763755-65-1

Molecular Formula

C7H2Cl3NO3

Molecular Weight

254.5

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2,4,6 Trichloro 3 Nitrobenzaldehyde and Its Derivatives

Innovative Pathways for De Novo Synthesis of 2,4,6-Trichloro-3-nitrobenzaldehyde

The synthesis of this compound necessitates a carefully designed strategy to introduce four different substituents onto the benzene (B151609) ring with precise regiochemical control. The following sections explore potential innovative pathways for its de novo synthesis.

Regioselective Chlorination Strategies for Nitrobenzaldehyde Precursors

One plausible approach to this compound is the regioselective chlorination of a suitable nitrobenzaldehyde precursor. Starting with 3-nitrobenzaldehyde (B41214), the challenge lies in directing the chlorine atoms to the 2, 4, and 6 positions. The nitro group is a meta-director and deactivating, while the aldehyde group is also meta-directing and deactivating. youtube.com This inherent directing effect would not naturally lead to the desired 2,4,6-trichloro substitution pattern.

To overcome this, advanced catalytic methods could be employed. For instance, catalyst-controlled ortho-selective chlorination has been demonstrated for phenols and anilines using Lewis basic selenoether catalysts. nih.gov While direct application to nitrobenzaldehydes is not reported, the principle of using a catalyst to override the inherent directing effects of the substituents is relevant. A hypothetical approach could involve the use of a specifically designed transition-metal catalyst that coordinates to the aldehyde or nitro group, directing the chlorination to the desired positions.

Another strategy could involve palladaelectro-catalyzed chlorination, which has been shown to be highly regioselective for various substituted heteroaryl scaffolds. chemrxiv.org This method offers the potential for high functional group tolerance and control over the degree of chlorination by adjusting catalyst loading and electric current. chemrxiv.org

Controlled Nitration Approaches for Polychlorinated Benzaldehyde (B42025) Substrates

An alternative synthetic route could begin with a polychlorinated benzaldehyde, such as 2,4,6-trichlorobenzaldehyde (B1312254). The subsequent introduction of a nitro group at the 3-position would be the key step. The aldehyde group and the chlorine atoms at the 2 and 6 positions would direct the incoming nitro group to the 3 and 5 positions. The chlorine at the 4-position would also favor nitration at the 3 and 5 positions. Therefore, a mixture of 3-nitro and 5-nitro isomers would be expected.

Controlling the nitration to selectively yield the desired 3-nitro isomer would be a significant challenge. The nitration of benzaldehyde is a classic reaction that predominantly yields 3-nitrobenzaldehyde. psu.eduprepchem.com However, the electronic landscape of 2,4,6-trichlorobenzaldehyde is substantially different. Kinetic modeling of benzaldehyde nitration has shown that the isomer distribution is sensitive to the reaction conditions, particularly the composition of the mixed acid (HNO₃/H₂SO₄). researchgate.net By carefully controlling the concentration of the nitrating agent and the reaction temperature, it might be possible to influence the isomer ratio in favor of the desired 3-nitro product.

Aldehyde Functionalization Techniques on Substituted Aromatics

A third approach involves the introduction of the aldehyde group at a late stage of the synthesis, onto a pre-existing 1,3,5-trichloro-2-nitrobenzene ring. This retrosynthetic disconnection avoids the challenges of directing groups during chlorination or nitration. The synthesis of the starting material, 1,3,5-trichloro-2-nitrobenzene, could potentially be achieved through methods analogous to the synthesis of 2,4,6-trichloronitrobenzene (B101851) from aniline. google.com

Once the substituted aromatic ring is in place, various methods for aldehyde functionalization can be considered. science.gov One such method is the Vilsmeier-Haack reaction, which uses a phosphoryl chloride and a formamide (B127407) derivative to introduce a formyl group onto electron-rich aromatic rings. However, the heavily substituted and electron-deficient nature of 1,3,5-trichloro-2-nitrobenzene would likely make it unreactive under standard Vilsmeier-Haack conditions.

More advanced C-H functionalization techniques using transient directing groups could offer a solution. researchgate.net These methods utilize a temporary directing group to guide a metal catalyst to a specific C-H bond for functionalization. For example, a palladium-catalyzed ortho-C-H alkoxycarbonylation of benzaldehydes has been reported using a catalytic amount of an aromatic amine to form a transient imine that directs the reaction. researchgate.net A similar strategy could potentially be adapted for the formylation of a suitably protected derivative of 1,3,5-trichloro-2-nitrobenzene.

Optimization of Reaction Parameters for Enhanced Yield, Selectivity, and Efficiency

Catalyst Design and Performance Evaluation in Synthesis

The choice of catalyst is paramount in directing the regioselectivity of both chlorination and nitration reactions. For the regioselective chlorination of a nitrobenzaldehyde precursor, a catalyst would need to overcome the inherent directing effects of the substituents. This could involve catalysts that operate through a mechanism that is not governed by the electronic properties of the substrate in a traditional sense, such as those involving directed C-H activation.

The performance of such catalysts would need to be evaluated based on several key metrics:

Conversion: The percentage of the starting material that is converted into products.

Selectivity: The ratio of the desired product to all other products formed.

Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.

Turnover Frequency (TOF): The number of moles of substrate converted per mole of catalyst per unit time.

A hypothetical comparison of potential catalyst systems for the chlorination of 3-nitrobenzaldehyde is presented in the table below.

Catalyst SystemProposed MechanismPotential AdvantagesPotential Challenges
Lewis Basic SelenoetherActivation of chlorinating agent and direction via non-covalent interactionsHigh ortho-selectivity demonstrated on other substrates nih.govSubstrate scope may not extend to deactivated nitroaromatics
Palladaelectro-catalysisDirected C-H activationHigh regioselectivity and functional group tolerance chemrxiv.orgRequires specialized electrochemical setup
Homogeneous Rhodium CatalystTransient directing group strategyPotential for high regiocontrol researchgate.netCatalyst synthesis and cost

Solvent-Free and Green Chemistry Approaches in Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org For the synthesis of this compound, several green chemistry approaches could be considered.

Solvent-free reactions, often conducted under mechanochemical conditions (ball milling), can lead to higher yields, shorter reaction times, and a significant reduction in waste. rsc.org For instance, the Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds has been efficiently carried out under solvent-free conditions using a mild organocatalyst. rsc.org While the direct application to the synthesis of the target molecule is not reported, the principle of using solvent-free conditions for condensation and other reaction types is a valuable strategy.

Another green approach is the use of less hazardous reagents and reaction conditions. For example, using a solid-supported catalyst that can be easily recovered and reused would be advantageous. The use of cerium(III) nitrate (B79036) as a catalyst for the Biginelli reaction under solvent-free conditions is a good example of a more environmentally benign catalytic system. mdpi.com

The table below summarizes potential green chemistry approaches for the synthesis of this compound.

Green Chemistry ApproachApplication in SynthesisPotential Benefits
Solvent-Free ReactionConducting chlorination or nitration steps without a solvent, potentially using a solid-supported catalyst.Reduced solvent waste, potentially faster reaction rates, and easier product isolation.
Mechanochemistry (Ball Milling)Grinding solid reactants together with a catalytic amount of a reagent to induce a reaction.Avoids the use of bulk solvents and can lead to the formation of unique products. rsc.org
Recyclable CatalystsUsing a heterogeneous catalyst that can be filtered off and reused in subsequent batches.Reduced catalyst waste and lower overall process cost.
Atom EconomyDesigning a synthetic route that maximizes the incorporation of all materials used in the process into the final product.Minimizes the generation of byproducts and waste.

By integrating these advanced synthetic methodologies and optimization strategies, the efficient and selective synthesis of the challenging molecule this compound may be achieved, opening up new avenues for the exploration of its chemical and physical properties.

Flow Chemistry Applications in the Synthesis of this compound

Traditional batch processing for nitration reactions, especially on an industrial scale, is often fraught with challenges, including poor heat and mass transfer, which can lead to hazardous conditions due to the highly exothermic nature of the reaction. ewadirect.com Flow chemistry, utilizing microreactors or continuous flow systems, has emerged as a powerful tool to mitigate these risks and enhance reaction efficiency. ewadirect.comyoutube.com

The application of flow chemistry to the nitration of aromatic compounds, including benzaldehyde, has been demonstrated to offer significant advantages. researchgate.net By conducting the reaction in a continuous stream through small-diameter tubing, several key parameters can be precisely controlled:

Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient dissipation of the heat generated during the exothermic nitration process, preventing thermal runaways and improving safety. ewadirect.com

Enhanced Mass Transfer: The mixing of reactants in flow reactors is significantly more efficient than in large batch vessels, leading to more uniform reaction conditions and potentially higher yields and selectivity.

Precise Control of Reaction Time: The residence time of the reactants in the reactor can be accurately controlled by adjusting the flow rate, allowing for fine-tuning of the reaction to maximize the formation of the desired product and minimize the formation of impurities.

Improved Safety: The small reaction volumes inherent in flow chemistry systems significantly reduce the potential hazards associated with handling large quantities of reactive and potentially explosive nitrating agents. ewadirect.com

While specific studies on the flow synthesis of this compound are not prominent in the literature, the well-established benefits of this technology for other nitration reactions provide a strong rationale for its application. A hypothetical flow process would involve pumping streams of 2,4,6-trichlorobenzaldehyde and the nitrating agent through a micromixer and then into a temperature-controlled reactor coil. The product stream would then be collected and subjected to purification.

Table 1: Comparison of Batch vs. Flow Chemistry for Nitration Reactions

ParameterBatch ChemistryFlow Chemistry
Heat Transfer Poor, risk of localized heatingExcellent, rapid heat dissipation
Mass Transfer Often inefficient, requires vigorous stirringHighly efficient, rapid mixing
Reaction Time Control Less precisePrecise control of residence time
Safety Higher risk with large volumesInherently safer due to small volumes
Scalability Often requires reactor redesignScaled by running for longer or numbering-up

Synthesis of Key Isotopic Variants for Mechanistic Research

Understanding the intricate details of a chemical reaction's mechanism is fundamental to its optimization and control. Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a reaction pathway, providing invaluable insights into the sequence of bond-making and bond-breaking events. researchgate.netnih.govbohrium.com

In the context of the synthesis of this compound, isotopic labeling could be employed to elucidate the mechanism of the nitration of 2,4,6-trichlorobenzaldehyde. For instance, using isotopically labeled nitric acid (e.g., H¹⁵NO₃) would allow for the tracking of the nitrogen atom, confirming its incorporation into the final product and helping to distinguish between different potential nitrating species.

Furthermore, deuterium (B1214612) labeling of the aromatic ring of the starting material, 2,4,6-trichlorobenzaldehyde, could provide information about the nature of the electrophilic aromatic substitution mechanism. The presence or absence of a kinetic isotope effect (a change in reaction rate upon isotopic substitution) can help to determine the rate-determining step of the reaction.

While specific isotopic labeling studies for the synthesis of this compound have not been reported, the general principles are well-established in the study of nitration and other electrophilic aromatic substitution reactions. acs.org

Table 2: Potential Isotopic Labeling Studies for the Synthesis of this compound

Labeled CompoundIsotopePurpose of Study
Nitric Acid¹⁵NTo confirm the source of the nitro group and study the behavior of nitrating species.
2,4,6-Trichlorobenzaldehyde²H (Deuterium)To investigate the kinetic isotope effect and determine the rate-determining step of the nitration reaction.
Nitric Acid¹⁸OTo probe the mechanism of oxygen transfer during the nitration process.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2,4,6 Trichloro 3 Nitrobenzaldehyde

Nucleophilic Addition Reactions at the Aldehyde Moiety of 2,4,6-Trichloro-3-nitrobenzaldehyde

Nucleophilic addition to the aldehyde group is a fundamental reaction type for this molecule. fiveable.me The electrophilic nature of the carbonyl carbon, which carries a partial positive charge, makes it a prime target for attack by electron-rich nucleophiles. fiveable.memasterorganicchemistry.com This initial attack leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol product. libretexts.orglibretexts.org

The reactivity of the aldehyde group in this compound is significantly influenced by the electronic effects of the substituents on the aromatic ring. The strongly electron-withdrawing nitro group, along with the inductive effect of the chlorine atoms, enhances the electrophilicity of the carbonyl carbon. vaia.compressbooks.pubdoubtnut.com This increased partial positive charge on the carbon atom makes it more susceptible to nucleophilic attack, thereby increasing the rate of nucleophilic addition reactions compared to unsubstituted benzaldehyde (B42025). vaia.compressbooks.pubdoubtnut.com

Stereochemical Outcomes and Control in Addition Reactions

When a nucleophile adds to the carbonyl carbon of this compound, the hybridization of the carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.orglibretexts.org If the two groups attached to the carbonyl carbon are not identical, this transformation can create a new chiral center. libretexts.orglibretexts.org The stereochemical outcome of such reactions is a critical aspect of their study.

The facial selectivity of the nucleophilic attack, determining which enantiomer or diastereomer is preferentially formed, is influenced by several factors. These can include the steric hindrance posed by the ortho-substituents (in this case, chlorine atoms) and the potential for chelation or other non-covalent interactions involving the substituents. diva-portal.org For instance, in related systems, the presence of an α-chloro substituent has been shown to unexpectedly lead to syn-selectivity in Mukaiyama aldol (B89426) additions, particularly with sterically demanding nucleophiles. diva-portal.orgdiva-portal.org This highlights the complex interplay of steric and electronic factors in controlling the stereochemistry of nucleophilic additions to substituted aldehydes.

Kinetic and Thermodynamic Analyses of Aldehyde Reactions

The study of reaction kinetics provides insights into the rate of a chemical reaction and the factors that influence it, such as concentration, temperature, and the presence of catalysts. ncert.nic.in For the nucleophilic addition to this compound, kinetic analyses would reveal how the electron-withdrawing substituents affect the activation energy of the reaction. The enhanced electrophilicity of the carbonyl carbon is expected to lower the activation energy for the nucleophilic attack, leading to a faster reaction rate.

Thermodynamic analysis, on the other hand, determines the position of the equilibrium and the feasibility of a reaction. ncert.nic.in While the addition of water to a carbonyl group is often thermodynamically disfavored, the reaction can be influenced by the electronic nature of the substituents. msu.edu In the case of this compound, the strong electron-withdrawing groups stabilize the resulting gem-diol, potentially shifting the equilibrium to favor the product. The enthalpy change (ΔH) for such reactions is a key parameter, with exothermic reactions being more favorable. nih.gov

Exploration of Electrophilic and Radical Aromatic Substitution Pathways

While the aldehyde group is prone to nucleophilic attack, the aromatic ring itself can undergo substitution reactions. The nature of these reactions—electrophilic, nucleophilic, or radical—is heavily dependent on the existing substituents.

Influence of Chlorine and Nitro Substituents on Aromatic Ring Reactivity

The chlorine and nitro groups are both deactivating substituents for electrophilic aromatic substitution. msu.edulibretexts.org They withdraw electron density from the benzene (B151609) ring through inductive and resonance effects, making the ring less susceptible to attack by electrophiles. msu.edulibretexts.org The nitro group is a particularly strong deactivating group. msu.edu

Conversely, these electron-withdrawing groups activate the aromatic ring towards nucleophilic aromatic substitution. msu.eduquora.com The presence of nitro groups ortho and para to a leaving group (like a chlorine atom) significantly enhances the rate of substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms. msu.edu

Investigation of Regioselectivity in Further Functionalization

In the event of an electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming group. Both the chlorine atoms and the nitro group are meta-directors for electrophilic substitution. libretexts.org Therefore, any further electrophilic substitution on this compound would be expected to occur at the C5 position, which is meta to all existing substituents.

For nucleophilic aromatic substitution, the positions ortho and para to the strongly activating nitro group are the most likely sites of attack. In this molecule, the chlorine atoms at the C2, C4, and C6 positions are all either ortho or para to the nitro group at C3, making them potential sites for nucleophilic displacement.

Reduction and Oxidation Chemistry of this compound

The aldehyde and nitro functional groups in this compound can undergo reduction and oxidation reactions.

Reduction:

The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165). More powerful reducing agents, such as lithium aluminum hydride, would also achieve this transformation. youtube.com

The nitro group can be reduced to an amino group. msu.edu This is often accomplished through catalytic hydrogenation (H₂ and a metal catalyst like Pd, Pt, or Ni) or by using metals in acidic conditions (e.g., Sn/HCl or Fe/HCl). msu.edu The selective reduction of the nitro group in the presence of an aldehyde can be challenging but is a valuable transformation in organic synthesis. For instance, 3-nitrobenzaldehyde (B41214) is a precursor for the synthesis of the drug Tipranavir, which involves the reduction of the nitro group. wikipedia.org

Oxidation:

The aldehyde group is readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). This would yield 2,4,6-trichloro-3-nitrobenzoic acid. lookchem.com

The aromatic ring itself is generally resistant to oxidation due to its stability. However, under harsh conditions, the ring can be cleaved.

Chemoselective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group to an amine in the presence of an aldehyde is a common challenge in organic synthesis. The aldehyde group is susceptible to reduction to an alcohol, often under similar conditions used for nitro group reduction. Therefore, achieving chemoselectivity for this compound requires carefully chosen reagents that preferentially act on the nitro moiety.

Several methods are established for the chemoselective reduction of aromatic nitro compounds, which could be applied to this substrate. Catalytic hydrogenation is a powerful tool, where selectivity can often be tuned by the choice of catalyst, solvent, and reaction conditions. For instance, palladium on carbon (Pd/C) with a specific poison or under controlled hydrogen pressure can sometimes achieve this transformation.

Another widely used approach is transfer hydrogenation, using reagents like hydrazine (B178648) in the presence of a catalyst such as Pd/C or Raney Nickel. This method can be milder than direct hydrogenation. Metal-based reductions in acidic or neutral media are also common. While strong acid conditions (e.g., Sn/HCl) can effectively reduce nitro groups, they may also promote the reduction of the aldehyde. A more selective option is the use of iron powder in acetic acid or ammonium (B1175870) chloride solution, which is known for its mildness and selectivity towards nitro groups. Certain borohydride-based systems, developed to enhance the reducing power of NaBH₄ while maintaining selectivity, can also be employed.

It is important to note that standard sodium borohydride (NaBH₄) typically reduces aldehydes much faster than nitro groups and would likely yield 2,4,6-trichloro-3-nitrobenzyl alcohol. oxinst.com The successful synthesis of the target amine, 3-amino-2,4,6-trichlorobenzaldehyde (B6161302), hinges on leveraging reagents that are either sterically or electronically biased towards reducing the nitro group over the aldehyde.

Table 1: Potential Methods for Chemoselective Nitro Group Reduction

Reagent System Typical Conditions General Applicability and Selectivity
Fe / NH₄Cl Aqueous Ethanol, Reflux A classic and mild method known for high chemoselectivity in reducing aromatic nitro groups in the presence of aldehydes and ketones.
Hydrazine (N₂H₄) / Pd-C Ethanol, Room Temp. to Reflux A common transfer hydrogenation method effective for selective nitro reduction. wikipedia.org The reaction progress must be monitored to avoid over-reduction.
Na₂S₂O₄ (Sodium Dithionite) Aqueous/Organic Biphasic System Often used for its selectivity in reducing nitro groups while tolerating other functional groups like aldehydes.
SnCl₂·2H₂O Ethanol or Ethyl Acetate Stannous chloride is a well-known chemoselective reducing agent for aromatic nitro compounds, compatible with aldehydes.

Selective Oxidation of the Aldehyde to Carboxylic Acid or Related Derivatives

The oxidation of the aldehyde group in this compound to a carboxylic acid presents fewer selectivity challenges compared to the reduction. The nitro group and the chloro-substituted aromatic ring are generally resistant to typical oxidizing agents used for aldehyde-to-acid conversions. The primary considerations are the electron-deficient nature and steric hindrance of the substrate, which might necessitate more forcing conditions than for simple benzaldehydes.

A standard and effective reagent for this transformation is potassium permanganate (KMnO₄) in an aqueous alkaline solution. The reaction mixture is typically heated, and subsequent acidification yields the carboxylic acid. Another powerful oxidant is chromium trioxide (CrO₃) in acetic acid or the Jones reagent (CrO₃ in aqueous acetone (B3395972)/sulfuric acid). However, these chromium-based reagents are toxic and generate hazardous waste.

Milder and more selective methods are often preferred. Sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) salt and in the presence of a chlorine scavenger like 2-methyl-2-butene (B146552) is a highly efficient system for oxidizing aldehydes to carboxylic acids without affecting other sensitive groups. Another classic method is the Tollens' test, which utilizes an ammoniacal solution of silver nitrate (B79036) ([Ag(NH₃)₂]⁺). While primarily a qualitative test, it can be adapted for preparative scale to selectively oxidize aldehydes, forming a silver mirror as a byproduct. This method is particularly mild and unlikely to affect the other functional groups on the ring.

The resulting product, 2,4,6-trichloro-3-nitrobenzoic acid, retains the electron-deficient aromatic core and possesses a carboxylic acid group for further synthetic manipulations, such as esterification or conversion to an acyl chloride.

Table 2: Reagents for Selective Oxidation of Aldehyde to Carboxylic Acid

Reagent Typical Conditions Notes on Selectivity and Application
KMnO₄ Aqueous NaOH or K₂CO₃, Heat A strong, inexpensive oxidant. The reaction is robust but can sometimes be harsh. Highly selective for the aldehyde group in this context.
NaClO₂ / NaH₂PO₄ t-BuOH/H₂O, with a scavenger (e.g., 2-methyl-2-butene) Known as the Pinnick oxidation, this method is highly chemoselective for aldehydes and proceeds under mild conditions.
Ag₂O (Tollens' Reagent) Aqueous NH₃, Room Temp. A very mild oxidant, generally used for sensitive substrates. The reaction is clean but the cost of silver can be a factor.
CrO₃ / H₂SO₄ (Jones Reagent) Acetone, 0°C to Room Temp. A powerful and rapid oxidant. Its use is limited by the toxicity of chromium(VI) compounds.

Cycloaddition and Pericyclic Reactions Involving the Aromatic System

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. libretexts.orgmsu.eduutdallas.edulibretexts.org The participation of the aromatic ring of this compound in such reactions is severely restricted due to both electronic and steric factors.

Cycloaddition Reactions: The quintessential cycloaddition involving an aromatic ring is the Diels-Alder reaction. For a benzene ring to act as the 4π-electron component (the diene), it must overcome a significant energy barrier associated with the loss of its aromaticity. This is generally unfavorable. Conversely, for it to act as the 2π-electron component (the dienophile), its isolated double bonds are typically unreactive. The extreme electron-deficient nature of the this compound ring further deactivates it for reactions with electron-deficient dienophiles and does not sufficiently activate it for reactions with electron-rich dienes in a standard thermal Diels-Alder context.

However, specific photochemical cycloadditions involving nitroarenes have been reported. acs.orgcdnsciencepub.com These reactions can proceed via the photo-excited state of the nitro group, which may lead to intermediates like nitrosoarenes. A nitroso group can act as a potent dienophile in a hetero-Diels-Alder reaction. acs.org Thus, a photoinduced reductive cycloaddition could be a conceivable, albeit specialized, pathway for this molecule to participate in a cycloaddition-type transformation.

Pericyclic Reactions: Electrocyclic reactions involve the intramolecular cyclization of a conjugated π-system. libretexts.orglibretexts.orgimperial.ac.uk The benzene ring of this compound is aromatic and exceptionally stable. It does not possess the acyclic conjugated polyene structure required for a typical electrocyclic ring-closure. Forcing the aromatic system to undergo such a reaction would require overcoming the massive resonance energy of the benzene ring, making this pathway thermally inaccessible.

Derivatization Strategies and Functional Group Transformations of 2,4,6 Trichloro 3 Nitrobenzaldehyde

Formation of Imines, Oximes, Hydrazones, and Related Aldehyde Derivatives

The aldehyde functional group of 2,4,6-trichloro-3-nitrobenzaldehyde is a primary site for derivatization through condensation reactions with various nitrogen-based nucleophiles. These reactions convert the planar carbonyl group into a C=N double bond, yielding a variety of derivatives such as imines (Schiff bases), oximes, and hydrazones. masterorganicchemistry.comkhanacademy.org

Imines: The reaction of an aldehyde with a primary amine produces an imine. masterorganicchemistry.com This condensation is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N bond. For this compound, the electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing effects of the nitro and chloro substituents, facilitating the initial nucleophilic attack by the amine. A wide array of primary amines can be used, leading to a diverse set of N-substituted imines. organic-chemistry.orgscirp.org For example, reacting 2-nitrobenzaldehyde (B1664092) with ammonia (B1221849) in methanol (B129727) yields the corresponding imine. prepchem.com

Oximes: When aldehydes react with hydroxylamine (B1172632) (NH₂OH), oximes are formed. khanacademy.orgbyjus.com The reaction proceeds readily, often in a weakly acidic medium, to yield aldoximes. byjus.comias.ac.inorientjchem.org These derivatives are crystalline solids and serve as important intermediates in organic synthesis, for instance, in the Beckmann rearrangement to form amides. ontosight.ai

Hydrazones: Condensation of the aldehyde with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords hydrazones. vjs.ac.vndiscoveryjournals.org These reactions are generally robust and high-yielding. The resulting hydrazone can exist as E/Z isomers around the C=N bond. Research has been conducted on hydrazones derived from substituted benzaldehydes, including a study on (E)-Benzaldehyde (2,4,6-trichloro-phenyl)hydrazone, which was synthesized via the condensation of benzaldehyde (B42025) and 2,4,6-trichlorophenylhydrazine. nih.govnih.govresearchgate.net This highlights the feasibility of forming such derivatives with the trichlorinated phenyl ring system.

Table 1: Aldehyde Derivatization Reactions
DerivativeReactantGeneral Product StructureKey Conditions
Imine (Schiff Base)Primary Amine (R-NH₂)Imine StructureAcid or base catalysis, often with removal of water
OximeHydroxylamine (NH₂OH)Oxime StructureWeakly acidic medium
HydrazoneHydrazine (R-NHNH₂)Hydrazone StructureAcid catalysis, typically in an alcohol solvent

*Ar represents the 2,4,6-trichloro-3-nitrophenyl group.

Transformations Involving the Nitro Group: From Nitro to Amine, Diazo, and Beyond

The nitro group on the aromatic ring is a key functional handle that can be transformed into a variety of other substituents, most notably an amino group. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com

Reduction to Amine: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. numberanalytics.comwikipedia.org Several methods are available for this conversion:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst. numberanalytics.com Palladium on carbon (Pd/C) is a common choice, though it can sometimes lead to dehalogenation. commonorganicchemistry.com Raney nickel is an alternative that is often less prone to causing dehalogenation of aryl chlorides. commonorganicchemistry.com

Chemical Reduction: A variety of metals in acidic media can be used, such as iron (Fe) in acetic acid or hydrochloric acid, tin (Sn) in HCl, or zinc (Zn) in acid. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is also a mild and effective reagent for this purpose. commonorganicchemistry.com The product of this reaction would be 3-amino-2,4,6-trichlorobenzaldehyde (B6161302).

Conversion to Diazo Compounds: Once the nitro group is reduced to an amine, the resulting 3-amino-2,4,6-trichlorobenzaldehyde can be converted into a diazonium salt. This is achieved through diazotization, which involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). The resulting diazonium salt (Ar-N₂⁺Cl⁻) is a highly versatile intermediate.

Further Transformations of Diazonium Salts: The diazonium group can be replaced by a wide range of substituents through reactions such as:

Sandmeyer Reaction: Treatment with copper(I) salts (CuCl, CuBr, CuCN) allows for the introduction of chloro, bromo, or cyano groups.

Schiemann Reaction: Heating with fluoroboric acid (HBF₄) replaces the diazonium group with fluorine.

Reduction: The diazonium group can be reduced to a hydrogen atom using hypophosphorous acid (H₃PO₂), or to a hydrazine derivative.

Table 2: Transformations of the Nitro Group
TransformationReagentsIntermediate/Product Functional GroupNotes
Nitro to AmineH₂/Pd/C, Fe/HCl, SnCl₂-NH₂ (Amino)Creates a key synthetic intermediate, 3-amino-2,4,6-trichlorobenzaldehyde. masterorganicchemistry.comnumberanalytics.comcommonorganicchemistry.com
Amine to DiazoniumNaNO₂, HCl (0-5 °C)-N₂⁺Cl⁻ (Diazonium salt)Highly versatile intermediate for further substitution.
Diazonium to Halogen/CyanoCuCl, CuBr, CuCN (Sandmeyer)-Cl, -Br, -CNAllows for replacement of the original nitro group's position with other functionalities.

Manipulation of Chlorine Substituents: Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Cross-Couplings

The three chlorine atoms on the benzene (B151609) ring, activated by the potent electron-withdrawing nitro group, are susceptible to replacement via nucleophilic aromatic substitution (SNAr) and can also be targeted in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. chadsprep.com In this compound, the chlorine atoms at C2 and C6 are ortho to the nitro group, while the chlorine at C4 is para. All three are therefore activated towards nucleophilic attack. The relative reactivity may vary based on steric hindrance and the specific nucleophile used. Common nucleophiles for SNAr reactions include alkoxides (RO⁻), amines (RNH₂), and thiols (RS⁻). The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. chadsprep.com The high degree of activation on this ring suggests that selective or multiple substitutions could be achieved by controlling reaction conditions.

Metal-Catalyzed Cross-Couplings: Modern synthetic methods allow for the replacement of aryl chlorides with a vast array of substituents using transition metal catalysts, most commonly palladium or nickel.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium or nickel catalyst and a base can form a new carbon-carbon bond, introducing alkyl or aryl groups. Nickel catalysts are often more effective for less reactive aryl chlorides. elsevierpure.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, coupling the aryl chloride with primary or secondary amines to form substituted anilines.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to form an alkynylated aromatic compound.

These cross-coupling reactions offer a powerful and modular approach to modify the chlorine substituents, with the potential for regioselective functionalization depending on the specific catalyst and ligand system employed. scholaris.ca

Table 3: Manipulation of Chlorine Substituents
Reaction TypeReagents/CatalystsIntroduced GroupTarget Position(s)
SNArNaOR, RNH₂, NaSR-OR, -NHR, -SRC2, C4, C6
Suzuki CouplingR-B(OH)₂, Pd or Ni catalyst, base-R (Aryl, Alkyl)C2, C4, C6
Buchwald-Hartwig AminationR₂NH, Pd catalyst, base-NR₂C2, C4, C6
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) cocatalyst, base-C≡C-RC2, C4, C6

Construction of Heterocyclic Systems via Condensation and Cyclization Reactions Utilizing this compound

The multiple reactive sites on this compound make it an excellent starting material for the synthesis of complex heterocyclic structures. By combining the transformations described in the previous sections, various intramolecular and intermolecular cyclization strategies can be devised.

Synthesis of Quinolines: The Friedländer annulation is a classic method for quinoline (B57606) synthesis, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. To apply this to this compound, the nitro group would first be reduced to an amine (as in section 4.2) to generate 3-amino-2,4,6-trichlorobenzaldehyde. Subsequent reaction with a ketone like cyclohexanone (B45756) or acetone (B3395972) in the presence of an acid or base catalyst would lead to the formation of a highly substituted tetrahydroacridine or quinoline derivative, respectively.

Synthesis of Benzothiazines: A new synthesis of the 1,4-benzothiazine-3(4H)-one ring system has been developed from 3-nitrobenzoic acid. researchgate.net A similar strategy could be envisioned starting from this compound. For instance, a nucleophilic aromatic substitution (SNAr) at the C2 position with a thiol-containing nucleophile (e.g., thioglycolic acid) could be followed by reduction of the nitro group and subsequent intramolecular cyclization involving the amine and the aldehyde to construct the heterocyclic ring.

Synthesis of Indoles: Indole (B1671886) scaffolds can be accessed via several routes. For example, the condensation of 2,4,6-trinitrotoluene (B92697) with aromatic aldehydes can lead to stilbene (B7821643) derivatives, which can be further cyclized into indoles after substitution of a nitro group with azide (B81097) and subsequent thermolysis. researchgate.net A parallel strategy could involve first forming a hydrazone of this compound (as in section 4.1). This hydrazone could then undergo a Fischer-type indole synthesis, although the harsh acidic conditions might be challenging. A more plausible route would involve a reductive cyclization, where the nitro group and the aldehyde participate in ring formation with a suitable reagent.

Table 4: Heterocycle Construction Strategies
Target HeterocycleKey IntermediateReaction Sequence
Quinoline3-Amino-2,4,6-trichlorobenzaldehyde1. Nitro reduction. 2. Friedländer condensation with a ketone.
Benzothiazine2-Thio-substituted-3-aminobenzaldehyde1. SNAr with a thiol. 2. Nitro reduction. 3. Intramolecular cyclization.
IndoleHydrazone or Azide derivative1. Derivatization of aldehyde or nitro group. 2. Acid-catalyzed or thermal cyclization.

Applications of 2,4,6 Trichloro 3 Nitrobenzaldehyde As a Versatile Building Block in Complex Organic Synthesis

Role in the Construction of Pharmaceutical Precursors and Advanced Intermediates

There is a notable absence of specific research in publicly available scientific literature detailing the direct application of 2,4,6-trichloro-3-nitrobenzaldehyde in the synthesis of pharmaceutical precursors or advanced intermediates. Generally, related compounds such as 3-nitrobenzaldehyde (B41214) are known to be important intermediates in the synthesis of drugs like dihydropyridine (B1217469) calcium channel blockers (e.g., nitrendipine, nicardipine, nimodipine, and nilvadipine) and Tipranavir. wikipedia.orgijpsonline.com The synthesis of these pharmaceutical agents often involves the chemical modification of the nitro and aldehyde groups. However, no such specific synthetic routes originating from this compound are documented in the available literature.

Table 1: Examples of Pharmaceutical Precursors Derived from Related Nitrobenzaldehydes

Starting MaterialPharmaceutical Precursor/DrugTherapeutic Class
3-NitrobenzaldehydeDihydropyridine derivativesCalcium Channel Blocker
3-NitrobenzaldehydePrecursor for TipranavirHIV Protease Inhibitor

This table illustrates the role of a related compound, as no direct data for this compound was found.

Application in the Synthesis of Functional Materials and Polymers

Detailed research findings on the application of this compound in the synthesis of functional materials and polymers are not described in the current body of scientific literature. The inherent reactivity of the aldehyde and nitro groups, coupled with the electronic effects of the trichlorinated ring, suggests its potential as a monomer or a modifying agent in polymer chemistry. For instance, the aldehyde functionality could be utilized in condensation polymerization reactions. However, specific examples or studies demonstrating this for this compound are not available.

Contribution to Ligand Synthesis for Catalysis

The use of this compound in the synthesis of ligands for catalysis is not specifically reported in the surveyed literature. Substituted benzaldehydes are frequently employed in the synthesis of Schiff base ligands through condensation reactions with primary amines. These Schiff base ligands can then be complexed with various metal ions to form catalysts for a range of organic transformations. For example, derivatives of other substituted nitrobenzaldehydes, such as 5-bromo-2-hydroxy-3-nitrobenzaldehyde, have been used to create Schiff base ligands for copper(II) complexes with potential applications in medicinal chemistry. nih.gov While it is chemically plausible that this compound could be used in a similar fashion, no such research has been published.

Table 2: Representative Ligand Syntheses from Substituted Benzaldehydes

Benzaldehyde (B42025) DerivativeAmine ReactantResulting Ligand TypePotential Application of Metal Complex
5-Bromo-2-hydroxy-3-nitrobenzaldehydeEthylenediamineSchiff BaseAnticancer Agents

This table provides an example of ligand synthesis from a related compound due to the absence of data for this compound.

Incorporation into Supramolecular Architectures and Molecular Machines

There is no information available in the scientific literature regarding the incorporation of this compound into supramolecular architectures or molecular machines. The design of such complex systems relies on specific non-covalent interactions, and while the functional groups of this compound could potentially participate in interactions like halogen bonding or π-stacking, no studies have been published that explore or demonstrate this.

Computational and Theoretical Chemistry Studies of 2,4,6 Trichloro 3 Nitrobenzaldehyde

Quantum Chemical Calculations on Molecular Structure, Conformation, and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of 2,4,6-trichloro-3-nitrobenzaldehyde. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

DFT, ab initio, and Semi-empirical Methods for Geometry Optimization

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure.

Density Functional Theory (DFT): DFT is a popular method that calculates the electronic structure of a molecule based on its electron density. For a molecule like this compound, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would be appropriate to accurately predict bond lengths, bond angles, and dihedral angles. This level of theory provides a good balance between computational cost and accuracy. epa.gov

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the use of experimental data. While computationally more demanding than DFT, they can offer higher accuracy, especially for electron correlation effects. For instance, ab initio calculations have been used to investigate the reaction pathways of polychlorinated benzenes. nih.gov

Semi-empirical Methods: These methods use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than DFT or ab initio methods. They can be useful for initial, rapid exploration of the molecular structure before applying more rigorous methods.

Conformational Analysis and Potential Energy Surfaces

The presence of bulky substituents (three chlorine atoms, a nitro group, and an aldehyde group) on the benzene (B151609) ring introduces significant steric hindrance. libretexts.org This crowding forces the aldehyde (-CHO) and nitro (-NO2) groups to rotate out of the plane of the benzene ring to minimize repulsive forces. nobelprize.org

Conformational analysis systematically studies the different spatial arrangements (conformers) of a molecule and their relative energies. libretexts.org For this compound, this would involve calculating the molecule's energy while systematically rotating the C-C bond connecting the aldehyde group to the ring and the C-N bond of the nitro group. The results are plotted on a Potential Energy Surface (PES) , which maps the energy as a function of these rotational angles. The lowest points on this surface correspond to the most stable conformers. The principles of conformational analysis are crucial for understanding reactivity, as the shape of the molecule influences how it interacts with other reagents. nobelprize.orgunina.it

Analysis of Electronic Properties: HOMO-LUMO Gaps, Charge Distribution, and Electrostatic Potential

The electronic properties of a molecule dictate its reactivity and intermolecular interactions.

Charge Distribution: Computational methods can calculate the partial charge on each atom in the molecule (e.g., using Mulliken population analysis). This reveals the distribution of electrons. In this molecule, the electronegative oxygen and chlorine atoms will carry partial negative charges, while the carbon atoms of the aldehyde and nitro groups, and the carbons attached to the chlorines, will be electron-deficient and carry partial positive charges.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would show strong negative potential around the oxygen atoms of the nitro and aldehyde groups, and positive potential near the aldehydic hydrogen and the benzene ring.

Below is an illustrative table of predicted electronic properties for this compound, based on typical values for similar nitroaromatic compounds.

PropertyPredicted ValueUnit
HOMO Energy-8.5eV
LUMO Energy-4.2eV
HOMO-LUMO Gap4.3eV
Dipole Moment3.5Debye

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. researchgate.net It allows for the study of transient species like transition states , which are high-energy structures that exist for a fleeting moment as reactants transform into products.

For this compound, a key reaction to model would be nucleophilic addition to the carbonyl carbon of the aldehyde group. Theoretical calculations can map the energy profile of this reaction, identifying the structure of the transition state and calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed). copernicus.orgresearchgate.net This information is invaluable for predicting reaction rates and understanding how substituents influence reactivity. Computational studies on the reactions of other aldehydes, such as benzaldehyde (B42025), provide a framework for how such mechanisms can be investigated. nih.govacs.org

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum mechanics focuses on the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.com An MD simulation treats atoms as balls and bonds as springs, governed by a set of rules known as a force field.

MD simulations are particularly useful for understanding how this compound interacts with its environment:

Intermolecular Interactions: MD can model how multiple molecules of this compound would interact with each other in a solid or liquid state, predicting properties like packing in a crystal or aggregation behavior.

Solvent Effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent influences the molecule's conformation and stability. researchgate.net The simulations can track the formation of specific interactions, such as hydrogen bonds or van der Waals forces, between the solute and the solvent. Such simulations have been effectively used to study other aromatic compounds and aldehydes in various environments. jst.go.jpnih.govnih.govrsc.org

Sophisticated Spectroscopic and Analytical Methodologies for Research Characterization of 2,4,6 Trichloro 3 Nitrobenzaldehyde and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise molecular structure of organic compounds in solution. For 2,4,6-trichloro-3-nitrobenzaldehyde, ¹H and ¹³C NMR would provide critical information on the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the aldehyde proton (CHO) would exhibit a characteristic singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region would display a single proton signal, corresponding to the hydrogen at the C5 position. The exact chemical shift of this proton would be influenced by the cumulative electronic effects of the surrounding chloro and nitro substituents. For comparison, in 3-nitrobenzaldehyde (B41214), the aldehyde proton appears at δ 10.14 ppm. oxinst.com The aromatic protons in 3-nitrobenzaldehyde show complex splitting patterns due to proton-proton coupling. oxinst.comoxinst.comoc-praktikum.de However, in the case of this compound, the isolated aromatic proton at C5 would appear as a singlet.

The ¹³C NMR spectrum would be expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be readily identifiable by its resonance at a highly deshielded chemical shift, likely in the δ 185-195 ppm range. For instance, the aldehyde carbon in 3-nitrobenzaldehyde appears at δ 189.9 ppm. oxinst.comoxinst.com The aromatic carbons would resonate in the typical range of δ 120-150 ppm, with the carbons bearing the electron-withdrawing chloro and nitro substituents showing more downfield shifts.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to further confirm the assignments. While ¹H-¹H COSY would be of limited use for the aromatic region of the parent compound due to the single proton, it would be invaluable for characterizing reaction products where new proton-proton couplings might be introduced. HSQC would be instrumental in correlating each proton to its directly attached carbon atom, solidifying the assignments made from the one-dimensional spectra.

Technique Expected Observations for this compound Reference Data for Related Compounds
¹H NMRAldehyde proton (singlet, δ 9.5-10.5 ppm), Aromatic proton at C5 (singlet)3-Nitrobenzaldehyde: Aldehyde proton at δ 10.14 ppm. oxinst.com
¹³C NMRCarbonyl carbon (δ 185-195 ppm), 6 aromatic carbon signals3-Nitrobenzaldehyde: Aldehyde carbon at δ 189.9 ppm. oxinst.comoxinst.com
2D NMR (COSY, HSQC)Confirmation of ¹H and ¹³C assignments, crucial for reaction product analysis.¹H-¹H COSY of 3-nitrobenzyl alcohol shows clear coupling between aromatic protons. oxinst.comoxinst.com

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, MS/MS)

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular formula and investigating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which allows for the unambiguous confirmation of the elemental composition, C₇H₂Cl₃NO₃. The calculated exact mass of this compound is 252.9151. The presence of three chlorine atoms would produce a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundances of ³⁵Cl and ³⁷Cl isotopes.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation of the parent molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern can be generated. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) and the carbonyl group (CO). For instance, the mass spectrum of p-nitrobenzaldehyde shows a molecular ion peak at m/z 151. researchgate.net The mass spectrum of 2,4,6-trichlorophenol, a related compound, also exhibits a clear molecular ion peak and fragmentation corresponding to the loss of chlorine and other fragments. nist.gov For this compound, expected fragments could arise from the loss of a chlorine atom, the nitro group, or the aldehyde group.

Technique Expected Information for this compound Reference Data for Related Compounds
HRMSDetermination of exact mass (252.9151 Da) and confirmation of molecular formula (C₇H₂Cl₃NO₃).p-Nitrobenzaldehyde shows a molecular ion at m/z 151. researchgate.net
MS/MSElucidation of fragmentation pathways, likely involving loss of NO₂, CO, and Cl.3-Nitrobenzaldehyde shows a molecular ion at m/z 151 and significant fragments at m/z 105 and 77. chemicalbook.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

In the FT-IR spectrum of this compound, the most prominent absorption bands would be associated with the aldehyde and nitro functional groups. The C=O stretching vibration of the aldehyde would appear as a strong band in the region of 1680-1715 cm⁻¹. For comparison, the C=O stretch in 2-nitrobenzaldehyde (B1664092) and 4-nitrobenzaldehyde (B150856) is observed at 1698 cm⁻¹ and 1708 cm⁻¹, respectively. niscpr.res.in The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would give rise to two strong bands, typically around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The C-Cl stretching vibrations would be expected in the fingerprint region, generally below 800 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic C-H stretching vibrations are typically weak in the FT-IR but can be observed in the Raman spectrum. The C=O stretching vibration is also Raman active. For 2-nitrobenzaldehyde, a C-H stretching mode of the CHO group is observed at 2912 cm⁻¹ in the Raman spectrum. niscpr.res.in

Technique Expected Vibrational Bands (cm⁻¹) for this compound Reference Data for Related Compounds (cm⁻¹)
FT-IRC=O stretch: 1680-1715, Asymmetric NO₂ stretch: 1520-1560, Symmetric NO₂ stretch: 1340-1370, C-Cl stretch: <8002-Nitrobenzaldehyde: C=O at 1698. niscpr.res.in 4-Nitrobenzaldehyde: C=O at 1708. niscpr.res.in 3-Nitrobenzaldehyde: IR spectrum available. chegg.com
RamanAromatic C-H stretch, C=O stretch, NO₂ vibrations2-Nitrobenzaldehyde: CHO C-H stretch at 2912. niscpr.res.in

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as π-π stacking or halogen bonding.

While no crystal structure is available for this compound itself, data for related compounds can offer insights. For instance, the crystal structure of 3-nitrobenzaldehyde has been determined, revealing a nearly planar conformation and π-π stacking interactions in the crystal. nih.gov The analysis of 2,4,6-trichloroaniline (B165571) has also been reported, providing information on how multiple chlorine substituents influence molecular packing. researchgate.net These examples suggest that the crystal structure of this compound would likely be influenced by a combination of steric effects from the bulky chlorine atoms and electronic interactions involving the nitro and aldehyde groups.

Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring in Research Settings

Chromatographic techniques coupled with mass spectrometry are indispensable for assessing the purity of this compound and for monitoring the progress of its reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Given its structure, this compound is likely to be amenable to GC analysis. GC-MS would be used to determine the purity of a synthesized sample by separating it from any starting materials, byproducts, or solvents. The retention time would be characteristic of the compound under specific chromatographic conditions, and the mass spectrum obtained for the eluting peak would confirm its identity. Methods for the GC-MS analysis of related compounds like 2,4,6-trichloroanisole (B165457) have been well-established. gcms.czresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. LC-MS would be particularly useful for monitoring reactions of this compound in real-time. For example, the reduction of the nitro group or the aldehyde could be followed by observing the disappearance of the starting material peak and the appearance of the product peak in the chromatogram. Different LC methods, such as reversed-phase chromatography, could be developed to achieve optimal separation. Methods for the LC-MS analysis of various aldehydes and for the separation of nitrobenzaldehyde isomers have been reported. nih.govgoogle.com

Technique Application for this compound Reference Data for Related Compounds
GC-MSPurity assessment, identification of volatile impurities.Established methods for 2,4,6-trichloroanisole analysis. gcms.czresearchgate.net
LC-MSReaction monitoring, purity assessment of less volatile compounds, analysis of reaction mixtures.Methods for the separation of nitrobenzaldehyde isomers and analysis of reactive aldehydes. nih.govgoogle.com

Future Perspectives and Emerging Research Avenues for 2,4,6 Trichloro 3 Nitrobenzaldehyde

Exploration in Photoredox Catalysis and Light-Mediated Transformations

The inherent electronic properties of 2,4,6-trichloro-3-nitrobenzaldehyde make it a compelling candidate for investigation in the realm of photoredox catalysis. The nitroaromatic moiety is known to possess a low-lying LUMO (Lowest Unoccupied Molecular Orbital), which could enable it to act as an electron acceptor under photochemical activation. Future research could explore its ability to participate in single-electron transfer (SET) processes upon irradiation with visible light.

Potential research could focus on its use as a novel organic photocatalyst. The strongly electron-withdrawing nature of the substituents may allow it to facilitate a variety of chemical transformations. For instance, it could be investigated for its ability to catalyze the reduction of other organic molecules. nih.gov The aldehyde group also offers a handle for further functionalization, allowing for the tuning of its photophysical and electrochemical properties.

A hypothetical research project could investigate its role in light-mediated dehalogenation reactions, a critical process in environmental remediation and organic synthesis. The excited state of this compound could potentially accept an electron from a sacrificial donor, generating a radical anion that could initiate a cascade of dehalogenation.

Hypothetical Research Parameters for Photoredox Catalysis Potential Outcomes and Data to be Collected
Catalyst Loading (mol%)Reaction conversion and yield
Light Source (e.g., Blue LED, 450 nm)Quantum yield determination
Sacrificial Electron Donor (e.g., Hantzsch ester, triethylamine)Cyclic voltammetry to measure redox potentials
Substrate Scope (e.g., activated alkyl halides, α-bromo ketones)Stern-Volmer analysis to probe quenching mechanisms

Integration into Bio-inspired and Biomimetic Chemical Systems

The structure of this compound, while synthetic, can be envisioned as a building block in the construction of systems that mimic biological processes. The aldehyde group is a key functional group in many biological molecules and can participate in reactions that are central to biochemistry, such as the formation of Schiff bases with amines.

Future studies could explore the use of this compound in the design of biomimetic sensors. For example, its reaction with specific amino acids or other biomolecules could lead to a change in its spectroscopic properties (e.g., color or fluorescence), enabling the detection of these molecules. The trichloro-substitution pattern could also be exploited to create specific non-covalent interactions with biological receptors.

Furthermore, its potential as an enzyme inhibitor could be investigated. The electrophilic nature of the aldehyde and the aromatic ring could allow it to bind to the active sites of certain enzymes, potentially modulating their activity. This could open doors for its use as a lead compound in drug discovery, although this is a highly speculative and long-term perspective.

Development of Sustainable and Environmentally Benign Synthetic Processes

The future of chemical manufacturing relies on the development of green and sustainable synthetic methods. Research into the synthesis and application of this compound should be guided by these principles. This includes the use of greener solvents, catalysts, and energy sources.

One area of future research could be the development of a catalytic, one-pot synthesis of this compound from readily available starting materials, minimizing waste and energy consumption. For instance, exploring mechanochemical methods or flow chemistry could lead to more sustainable production processes.

In its application, this compound could be explored as a recyclable catalyst or as a precursor for the synthesis of other valuable chemicals using environmentally friendly reaction conditions. For example, its use in multicomponent reactions, which are known for their high atom economy, could be a fruitful area of investigation. nih.gov

Potential Green Chemistry Metrics for Synthesis Target Values
Atom Economy> 80%
E-Factor (Environmental Factor)< 10
Process Mass Intensity (PMI)< 100
Use of Renewable FeedstocksTo be investigated

Potential for Material Science Applications Beyond Current Scope

The high degree of functionalization on the benzene (B151609) ring of this compound suggests its potential as a monomer or cross-linking agent in the development of novel materials. The presence of multiple chlorine atoms could impart flame-retardant properties to polymers incorporating this unit. The nitro group, a strong chromophore, could be leveraged for the creation of new dyes, pigments, or materials with interesting optical properties.

Future research could focus on the polymerization of this compound or its derivatives to create novel polymers with tailored properties. The aldehyde group provides a reactive site for polymerization reactions, such as condensation with diamines to form polyimines. The resulting materials could be investigated for their thermal stability, mechanical strength, and electronic properties.

Q & A

Basic: What are the standard synthetic routes for 2,4,6-trichloro-3-nitrobenzaldehyde, and how can purity be ensured post-synthesis?

Methodological Answer:
A common approach involves nucleophilic aromatic substitution or nitration of pre-chlorinated benzaldehyde derivatives. For example, substituted benzaldehydes can react with halogenating agents (e.g., Cl2/FeCl3) under controlled conditions, followed by nitration using HNO3/H2SO4 . Post-synthesis, purity is validated via:

  • Melting Point Analysis : Compare observed mp with literature values (e.g., nitrobenzaldehyde derivatives typically range 56–290°C ).
  • Chromatography : Use GC or HPLC (>95% purity threshold) with standards .
  • Spectroscopy : Confirm functional groups via FT-IR (aldehyde C=O stretch ~1700 cm<sup>−1</sup>) and <sup>13</sup>C NMR (aldehyde carbon ~190 ppm) .

Basic: How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:
The electron-withdrawing nitro (-NO2) and chloro (-Cl) groups create a highly electrophilic aldehyde carbon but impose steric hindrance. Key considerations:

  • Electronic Effects : Nitro groups deactivate the ring, directing nucleophiles to meta/para positions.
  • Steric Effects : The 2,4,6-trichloro arrangement creates a crowded environment, favoring reactions with small nucleophiles (e.g., hydrazines) over bulky ones.
  • Experimental Design : Use kinetic studies (e.g., varying nucleophile size) and computational modeling (DFT) to map steric vs. electronic contributions .

Advanced: How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer:
Contradictions often arise from solvent effects, impurities, or tautomerism. Mitigation strategies:

  • Cross-Validation : Compare data across multiple techniques (e.g., <sup>1</sup>H NMR, <sup>19</sup>F NMR if fluorinated analogs exist ).
  • Crystallography : Resolve ambiguity via single-crystal X-ray diffraction to confirm molecular geometry .
  • Database References : Cross-check with authoritative spectral libraries (e.g., NIST Chemistry WebBook ).

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:
Yield optimization requires balancing reaction conditions and purification:

  • Stepwise Monitoring : Use TLC or in situ IR to track intermediate formation (e.g., chlorination before nitration ).

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaromatics.

  • Catalysis : Employ Lewis acids (FeCl3) to accelerate electrophilic substitution .

  • Workflow Example :

    StepReagent/ConditionYield (%)
    ChlorinationCl2/FeCl3, 80°C75
    NitrationHNO3/H2SO4, 0°C60
    PurificationRecrystallization (EtOH/H2O)85

Advanced: How does this compound compare to structurally similar aldehydes in biological activity assays?

Methodological Answer:
Comparative studies highlight substituent-driven bioactivity:

  • Lipophilicity : Chloro/nitro groups enhance membrane permeability vs. methyl/fluoro analogs (logP calculated via ChemDraw ).

  • Enzyme Inhibition : Test against cytochrome P450 isoforms; nitro groups may act as electron-deficient warheads.

  • Data Analysis Example :

    CompoundIC50 (μM) for Enzyme XlogP
    2,4,6-Trichloro-3-nitro12.3 ± 1.22.8
    2,4,6-Trifluoro-3,5-dimethyl>1001.5
    3-Nitrobenzaldehyde45.6 ± 3.11.2

Advanced: What protocols ensure reproducibility when handling air/moisture-sensitive derivatives of this compound?

Methodological Answer:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions.
  • Stabilization : Add desiccants (molecular sieves) to storage solutions.
  • Decomposition Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC .

Advanced: How can computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Map electrostatic potential surfaces to identify electrophilic hotspots.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • Machine Learning : Train models on existing benzaldehyde reaction datasets to predict yields .

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